![molecular formula C16H18N2 B1298146 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole CAS No. 95399-28-3](/img/structure/B1298146.png)
3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole
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Overview
Description
The compound “3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole” is a complex organic molecule that contains a pyrrole and an indole group . Pyrrole is a five-membered aromatic ring with one nitrogen atom, and indole is a fused bicyclic compound, composed of a benzene ring fused to a pyrrole ring .
Molecular Structure Analysis
The molecular structure of “3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole” would be expected to show the characteristic features of both pyrrole and indole rings . The presence of the dimethyl groups on the pyrrole ring and the ethyl group linking the pyrrole and indole rings would also be significant features .
Scientific Research Applications
Pharmaceuticals
Indole derivatives play a crucial role in pharmaceuticals . They are used as biologically active compounds for the treatment of various disorders in the human body . Similarly, 2,5-dimethylpyrrole compounds, which are part of the compound , are promising starting materials in drug research .
Antimicrobial Activity
Compounds with a pyrrolopyrazine scaffold, which includes a pyrrole ring, have shown antimicrobial activity . Given the structural similarity, it’s possible that “3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole” may also exhibit antimicrobial properties.
Anti-inflammatory Activity
Pyrrolopyrazine derivatives have demonstrated anti-inflammatory activity . This suggests potential anti-inflammatory applications for “3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole”.
Antiviral Activity
Pyrrolopyrazine derivatives have also shown antiviral activities . This could indicate potential antiviral applications for “3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole”.
Antifungal Activity
Pyrrolopyrazine derivatives have exhibited antifungal activities . This suggests that “3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole” may also have antifungal applications.
Antioxidant Activity
Pyrrolopyrazine derivatives have shown antioxidant activities . This could suggest potential antioxidant applications for “3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole”.
Antitumor Activity
Pyrrolopyrazine derivatives have demonstrated antitumor activities . This suggests potential antitumor applications for “3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole”.
Kinase Inhibitory Activity
Pyrrolopyrazine derivatives have shown activity on kinase inhibition . This could suggest potential applications for “3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole” in kinase inhibitory activity.
Future Directions
Given the biological activity of many pyrrole and indole derivatives, “3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole” could be a compound of interest for future research, particularly in the field of medicinal chemistry . Further studies could include the synthesis of the compound, investigation of its physical and chemical properties, exploration of its reactivity, and testing of its biological activity.
Mechanism of Action
Target of Action
Similar compounds such as imidazole and indole derivatives have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in their function . These interactions could potentially alter the biological activities of the targets, resulting in various therapeutic effects.
Biochemical Pathways
Similar compounds have been shown to influence various biological activities, suggesting that 3-[2-(2,5-dimethyl-1h-pyrrol-1-yl)ethyl]-1h-indole may also affect multiple biochemical pathways .
Result of Action
It can be inferred from related compounds that it may have various biological activities, potentially leading to therapeutic effects .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
properties
IUPAC Name |
3-[2-(2,5-dimethylpyrrol-1-yl)ethyl]-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-12-7-8-13(2)18(12)10-9-14-11-17-16-6-4-3-5-15(14)16/h3-8,11,17H,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRSFBAQFCZILZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCC2=CNC3=CC=CC=C32)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354460 |
Source
|
Record name | 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
95399-28-3 |
Source
|
Record name | 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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